1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
Description
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a β-amino alcohol derivative featuring a 2,5-dichlorophenyl substituent. This compound is of pharmacological interest due to its structural similarity to inhibitors targeting serine proteases like thrombin and Factor XIIa (FXIIa) . The 2,5-dichlorophenyl moiety is critical for binding interactions in enzyme pockets, as demonstrated in crystallographic studies of related inhibitors .
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
STYDCQMXBCWDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Imine Formation
- Starting from 2,5-dichlorobenzaldehyde , condensation with a primary amine forms an imine intermediate.
- The amine used can be chiral to induce stereoselectivity.
- Reaction conditions involve mild heating or reflux in an appropriate solvent such as ethanol or methanol.
- Removal of water formed during condensation is often facilitated by azeotropic distillation or molecular sieves to drive the reaction to completion.
Reduction of the Imine
- The imine intermediate is reduced to the amino alcohol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Chiral catalysts or specific reducing agents can be employed to favor the formation of a particular stereoisomer.
- The reduction step is critical for obtaining high enantiomeric purity.
Purification and Isolation
- Following reduction, the product is typically isolated by extraction into organic solvents like dichloromethane.
- Drying agents such as sodium sulfate are used to remove residual water.
- Crystallization or recrystallization (e.g., from ethanol or di-isopropyl ether) is employed to purify the amino alcohol and enhance optical purity.
Salt Formation and Resolution (Optional)
- To improve enantiomeric purity, the amino alcohol can be converted into salts with chiral acids such as trans-cinnamic acid.
- These salts often have different solubilities allowing separation of enantiomers by selective crystallization.
- After filtration, the salt is decomposed under basic conditions to recover the pure amino alcohol.
Industrial and Laboratory Scale Considerations
- Industrial syntheses optimize reaction conditions for yield and purity, often using continuous flow reactors to enhance scalability and control.
- Catalysts and solvents are selected to minimize side reactions and environmental impact.
- Advanced purification techniques such as chromatography or recrystallization are standard to achieve pharmaceutical-grade purity.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Imine Formation | Condensation of 2,5-dichlorobenzaldehyde with amine | 2,5-dichlorobenzaldehyde, chiral amine, ethanol, reflux | Water removal critical for yield |
| 2. Imine Reduction | Reduction to amino alcohol | NaBH4 or catalytic hydrogenation | Chiral catalysts enhance stereoselectivity |
| 3. Extraction & Drying | Isolation of product | Dichloromethane, Na2SO4 | Organic phase dried before further steps |
| 4. Salt Formation (optional) | Formation of chiral salt for resolution | trans-cinnamic acid, aqueous NaOH | Enhances optical purity |
| 5. Crystallization | Purification of product | Ethanol, di-isopropyl ether | Improves yield and enantiomeric excess |
Research Findings and Data
- The optical purity of the amino alcohol can be significantly improved by salt formation with trans-cinnamic acid, as demonstrated by crystallization yields and enantiomeric excess data in patent literature.
- The choice of reducing agent and reaction conditions strongly influences the stereochemical outcome, with chiral catalysts enabling selective synthesis of (1S,2S) or (1S,2R) isomers.
- Industrial methods focus on continuous flow and optimized solvent systems to increase throughput and reduce impurities.
Chemical Reactions Analysis
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted phenyl derivatives and amino alcohols.
Scientific Research Applications
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Role of the 2,5-Dichlorophenyl Substituent
The 2,5-dichlorophenyl group is a hallmark of selectivity and potency in enzyme inhibition. For example:
- FXIIa Inhibitors : Triazole-based compounds with a 2,5-dichlorophenyl scaffold exhibit IC₅₀ values as low as 10 μM for FXIIa inhibition, with high selectivity over thrombin . This moiety occupies the S1 pocket of FXIIa, enhancing binding affinity.
- Antifungal Agents : In contrast, analogs with 2,4-dichlorophenyl or 2,5-difluorophenyl substituents show superior efficacy in murine candidiasis models compared to 2,5-dichlorophenyl derivatives .
Comparison with Amino Propanol Derivatives
This underscores the necessity of the 2,5-dichlorophenyl group for targeted biological effects.
Advanced Derivatives with Additional Functional Groups
Compounds like (2S)-1-[4-({4-[(2,5-Dichlorophenyl)amino]pyrimidin-2-yl}amino)phenoxy]-3-(dimethylamino)-2-propanol (FBL) incorporate pyrimidinyl and dimethylamino groups alongside the 2,5-dichlorophenyl moiety. These modifications enhance binding to complex targets (e.g., kinases) but reduce selectivity compared to simpler triazole-based inhibitors .
Table 2: Structural Modifications and Pharmacological Outcomes
Key Research Findings and Implications
Substituent Position Matters : The 2,5-dichlorophenyl group is optimal for FXIIa inhibition, while 2,4-dichloro or fluoro variants perform better in antifungal contexts .
Selectivity Trade-offs : Adding heteroaromatic groups (e.g., pyrimidine) broadens target range but compromises specificity .
Structural Simplicity vs. Efficacy : Minimalist scaffolds (e.g., triazoles) achieve high selectivity, whereas complex derivatives (e.g., FBL) require balancing potency and off-target effects.
Biological Activity
1-Amino-1-(2,5-dichlorophenyl)propan-2-OL, also known as (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol, is a chiral compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 220.09 g/mol. The compound features an amino group and a hydroxyl group attached to a dichlorophenyl moiety, which contributes to its biological activity.
Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its chiral nature allows for selective binding to biological targets, influencing metabolic pathways and cellular responses. The compound's ability to fit into active sites of enzymes or receptors is crucial for its efficacy in medicinal applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against multidrug-resistant pathogens. For instance, it has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure-dependent antimicrobial activity indicates its potential as a scaffold for developing new antimicrobial agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for treating neurological disorders. However, further research is needed to fully understand these effects and their therapeutic potential.
Study on Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against resistant strains. The research utilized broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) against pathogens like C. difficile and C. auris. Results indicated that certain derivatives exhibited MIC values as low as 0.8 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative A | 0.8 | S. aureus |
| Derivative B | 16 | C. auris |
| Derivative C | 31 | E. faecalis |
Neuropharmacological Study
Another study explored the neuropharmacological effects of the compound in animal models. The results indicated that administration of the compound led to increased locomotor activity in mice, suggesting potential stimulant properties that could be beneficial in treating conditions like ADHD or depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
